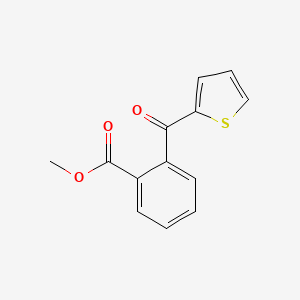
Methyl 2-(thiophene-2-carbonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(thiophene-2-carbonyl)benzoate” is a chemical compound with the empirical formula C13H10O3S . It is also known as “Methyl benzo[b]thiophene-2-carboxylate” or "Benzo[b]thiophene-2-carboxylic acid methyl ester" . This compound contains a total of 28 bonds, including 18 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aromatic ester, 1 aromatic ketone, and 1 Thiophene .
Molecular Structure Analysis
“Methyl 2-(thiophene-2-carbonyl)benzoate” has a molecular weight of 246.28 . The molecule contains a total of 28 bonds, including 18 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aromatic ester, 1 aromatic ketone, and 1 Thiophene .Chemical Reactions Analysis
While the specific chemical reactions involving “Methyl 2-(thiophene-2-carbonyl)benzoate” are not detailed in the retrieved papers, thiophene derivatives in general have been synthesized through various methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Aplicaciones Científicas De Investigación
Microbial Hydrolysis Applications
Methyl 2-(thiophene-2-carbonyl)benzoate exhibits interesting properties in microbial hydrolysis. A study revealed that Burkholderia cepacia, isolated from soil, could utilize methyl benzoate and its derivatives, including methyl thiophene-2-carboxylate, for energy and carbon. This strain hydrolyzed the methyl ester to form benzoic acid but did not metabolize the reaction products of substituted chlorobenzoic esters and methyl thiophene-2-carboxylate. This insight into microbial hydrolysis is significant for environmental and biotechnological applications (Philippe, Vega, & Bastide, 2001).
Structural and Spectral Studies
Research on the molecular structures of derivatives of methyl 2-(thiophene-2-carbonyl)benzoate, such as methyl 2-(methylthio)benzoate, has been conducted. These studies focus on sulfur(IV)-oxygen interaction, X-ray diffraction, and the impact of various substituents on these interactions. Such studies are crucial for understanding the chemical and physical properties of these compounds (Kucsman et al., 1984).
Photophysical Properties
The photophysical properties of methyl 2-(thiophene-2-carbonyl)benzoate derivatives have been explored. For instance, studies on methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate focused on quantum yields and excited-state proton transfer, highlighting the unique luminescence properties based on different substituents. This research is valuable for applications in photophysics and materials science (Kim et al., 2021).
Crystal Structure Analysis
Analyzing the crystal structure of methyl 2-(thiophene-2-carbonyl)benzoate derivatives provides insights into the molecular composition and stability of these compounds. Studies like those on methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate offer valuable information on the interactions and hydrogen bonding within these molecules, important for pharmaceutical and material sciences (Vasu et al., 2004).
Cholinesterase Inhibitors and Antioxidants
Methyl 2-(thiophene-2-carbonyl)benzoate has been used as a precursor in the synthesis of compounds with potential as cholinesterase inhibitors and antioxidants. This research is particularly relevant in the field of medicinal chemistry and drug development (Kausar et al., 2021).
N-Phthaloylation in Organic Chemistry
The compound has been utilized in organic synthesis, particularly in the N-phthaloylation of amino acids and derivatives. This process is significant for peptide and protein research, offering a racemization-free and efficient method (Casimir, Guichard, & Briand, 2002).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-(thiophene-2-carbonyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3S/c1-16-13(15)10-6-3-2-5-9(10)12(14)11-7-4-8-17-11/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYACHKOTIDCAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

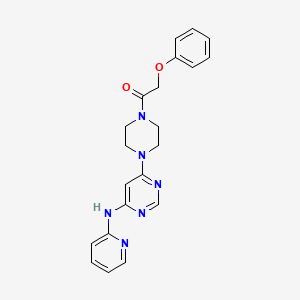
![5-(4-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2360058.png)
![N-(5-chloropyridin-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2360059.png)
![N1-methyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2360062.png)
![4-chloro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2360063.png)
![3-Cyclopropyl-1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2360064.png)
![4-[benzyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2360065.png)
![5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2360066.png)
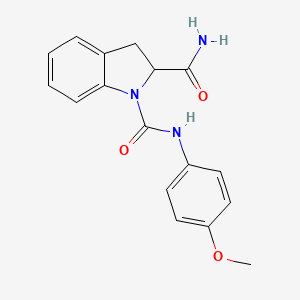
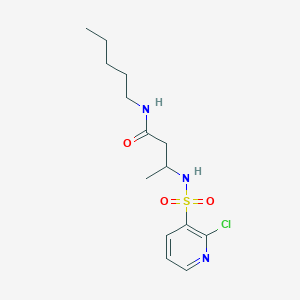
![2-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2360073.png)
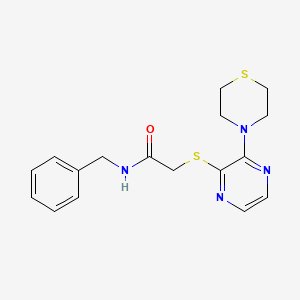
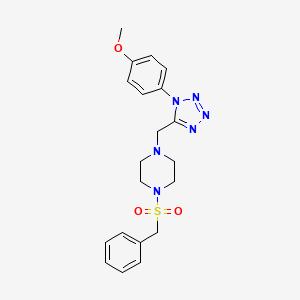
![Methyl 3-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2360077.png)